molecular formula C17H20N6O4S2 B2424192 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1103263-72-4

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2424192
CAS No.: 1103263-72-4
M. Wt: 436.51
InChI Key: FOPLEQKEEJLGOQ-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, thiophene, and piperidine moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Construction of the oxadiazole ring: Using hydrazides and carboxylic acids or their derivatives.

    Attachment of the thiophene sulfonyl group: Through sulfonylation reactions.

    Formation of the piperidine carboxamide: Via amide bond formation using piperidine derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyrazole ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Potential for binding to biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
  • N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Uniqueness

The unique combination of functional groups in N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole moiety, an oxadiazole ring, and a piperidine structure. The structural formula can be represented as follows:

C13H15N5O2S\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}_2\text{S}

This composition suggests potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation . The mechanisms often involve the inhibition of key enzymes responsible for DNA replication and repair processes in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG24.37 ± 0.7
Compound BA5498.03 ± 0.5

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have demonstrated that derivatives of pyrazole exhibit superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib .

Antimicrobial Activity

Compounds with oxadiazole and thiophene structures have been noted for their antimicrobial properties. They show activity against various bacterial strains and fungi, likely due to their ability to disrupt cellular membranes or inhibit vital metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cell signaling pathways related to tumor growth.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication.
  • Receptor Modulation : It may interact with various receptors involved in inflammation and pain signaling.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. Results showed significant edema reduction in animal models compared to controls .
  • Oxadiazole-Based Compounds : Research highlighted the anticancer properties of oxadiazole derivatives against multiple cancer cell lines, confirming their potential as chemotherapeutic agents .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S2/c1-11-10-12(21-22(11)2)16-19-20-17(27-16)18-15(24)13-6-3-4-8-23(13)29(25,26)14-7-5-9-28-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPLEQKEEJLGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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